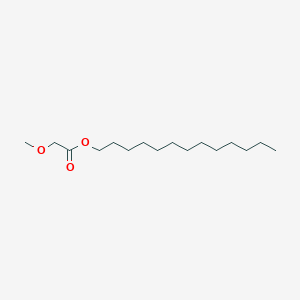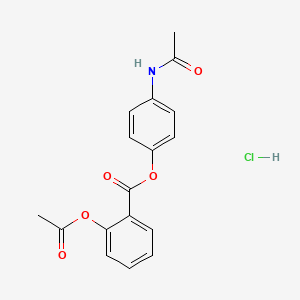![molecular formula C12H6O3S B13403921 6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione CAS No. 52083-11-1](/img/structure/B13403921.png)
6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Mercapto-1H,3H-benzo[de]isochromene-1,3-dione is a chemical compound with a unique structure that includes a mercapto group (-SH) attached to a benzo[de]isochromene-1,3-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-mercapto-1H,3H-benzo[de]isochromene-1,3-dione typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 6-bromo-1H,3H-benzo[de]isochromene-1,3-dione with thiourea in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Mercapto-1H,3H-benzo[de]isochromene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the mercapto group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiols, and substituted derivatives of the original compound. These products can have different properties and applications depending on the specific reaction and conditions used .
Wissenschaftliche Forschungsanwendungen
6-Mercapto-1H,3H-benzo[de]isochromene-1,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-mercapto-1H,3H-benzo[de]isochromene-1,3-dione involves its interaction with molecular targets through its mercapto group. This group can form covalent bonds with thiol groups in proteins, leading to changes in protein function and activity. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-1H,3H-benzo[de]isochromene-1,3-dione: Similar structure but with a hydroxy group instead of a mercapto group.
6-Amino-1H,3H-benzo[de]isochromene-1,3-dione: Contains an amino group, leading to different reactivity and applications.
6-Acetyl-1H,3H-benzo[de]isochromene-1,3-dione:
Uniqueness
The presence of the mercapto group in 6-mercapto-1H,3H-benzo[de]isochromene-1,3-dione imparts unique reactivity and allows for specific interactions with biological molecules and other chemical species. This makes it distinct from its analogs and valuable for various applications .
Eigenschaften
CAS-Nummer |
52083-11-1 |
|---|---|
Molekularformel |
C12H6O3S |
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
8-sulfanyl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
InChI |
InChI=1S/C12H6O3S/c13-11-7-3-1-2-6-9(16)5-4-8(10(6)7)12(14)15-11/h1-5,16H |
InChI-Schlüssel |
PQVNEWCHEGZDPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)



![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B13403876.png)






![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)

